REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][CH:6]=[CH:5]2.[I-:12].[K+].ClCCl.C(OCC)C>CN(C)C=O.[Cu]I>[I:12][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][CH:6]=[CH:5]2 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CN=CC2=CC1
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
copper (I) iodide
|
Quantity
|
0.155 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
dichloromethane diethyl ether
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
ClCCl.C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
under microwave irradiation
|
Type
|
ADDITION
|
Details
|
Pour
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
Wash the filtrate with 5% aqueous sodium bisulfite solution (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over sodium chloride
|
Type
|
CUSTOM
|
Details
|
decant the organic layer
|
Type
|
CUSTOM
|
Details
|
remove the solvents under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Dry the residue under vacuum for 18 h
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2C=CN=CC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |